[2-(Tert-butoxy)-4-methylphenyl]methanamine
Description
Chemical Identity and Nomenclature
This compound is systematically identified by the Chemical Abstracts Service number 1248954-00-8 and possesses the molecular formula C₁₂H₁₉NO with a molecular weight of 193.29 grams per mole. The compound's International Union of Pure and Applied Chemistry name reflects its structural composition, where the benzene ring carries two distinct substituents: a tert-butoxy group at the 2-position and a methyl group at the 4-position, with a methanamine functional group attached to the benzene ring. The systematic nomenclature follows standard organic chemistry conventions, designating the compound as benzenemethanamine, 2-(1,1-dimethylethoxy)-4-methyl-, which provides an alternative systematic description of the molecular structure. The compound's molecular weight determination and structural characterization have been confirmed through various analytical techniques, with the MDL number MFCD16704899 serving as an additional identifier in chemical databases.
The Simplified Molecular Input Line Entry System representation of this compound is documented as NCC1=CC=C(C)C=C1OC(C)(C)C, which provides a linear notation describing the connectivity and arrangement of atoms within the molecular structure. This notation system enables precise identification and computational analysis of the compound's properties. The structural formula indicates the presence of 12 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and one oxygen atom arranged in a specific three-dimensional configuration that determines the compound's chemical behavior and reactivity patterns. The tert-butoxy substituent contributes significant steric bulk to the molecule, while the methyl group provides additional hydrophobic character, collectively influencing the compound's solubility, stability, and interaction with other chemical species.
Historical Development and Significance
The development of this compound emerged from broader research into substituted benzylamine derivatives and their applications in pharmaceutical chemistry. While specific historical documentation for this particular compound is limited in the available literature, its structural characteristics place it within the context of extensive research into phenolic and aniline derivatives that began in the mid-20th century. The compound's significance stems from its relationship to well-established synthetic methodologies, particularly the Mannich reaction, which has been utilized since the early 1900s for the preparation of aminomethylated aromatic compounds. The synthesis of related compounds through Mannich reactions has been documented extensively, with formaldehyde and tertiary amines reacting with aromatic compounds to form Mannich base intermediates that can undergo further transformations.
Historical research into tert-butyl-substituted phenolic compounds has demonstrated their importance as antioxidants and stabilizers, with 2,6-di-tert-butyl-4-methylphenol being extensively studied since the 1940s for its antioxidant properties in various industrial applications. The development of synthetic routes to tert-butoxy-substituted aromatic compounds has been driven by the need for specialized intermediates in pharmaceutical synthesis, where the tert-butoxy group serves as a protecting group or provides specific steric and electronic effects. The emergence of this compound as a compound of interest reflects the ongoing evolution of medicinal chemistry toward increasingly sophisticated molecular architectures designed to achieve specific biological activities and pharmacological properties.
Position in Contemporary Organic Chemistry Research
Contemporary organic chemistry research has positioned this compound as a valuable intermediate in pharmaceutical development, particularly in drug discovery processes where compounds with specific substitution patterns are required for biological activity. Current research applications focus on the compound's utility as a building block for more complex pharmaceutical intermediates, where the combination of tert-butoxy and methyl substituents provides unique steric and electronic properties that can be exploited in structure-activity relationship studies. The compound's role in contemporary research extends to its use in designing molecules that interact with specific biological targets, where the aromatic amine functionality serves as a key pharmacophore while the substituents modulate binding affinity and selectivity.
Recent developments in synthetic methodology have highlighted the importance of compounds like this compound in the preparation of thieno[3,2-d]pyrimidine derivatives, which have shown promising biological activities as dual-stage compounds in pharmaceutical research. The compound's structural features make it particularly suitable for incorporation into heterocyclic systems through various coupling reactions and cyclization processes. Contemporary research has also explored the compound's potential in the synthesis of quinolinone-3-carboxamide derivatives, where substituted anilines serve as key starting materials for the preparation of biologically active compounds. The ongoing investigation of structure-activity relationships in pharmaceutical chemistry continues to drive interest in compounds with precisely positioned functional groups, making this compound a significant contributor to current medicinal chemistry research.
The research landscape surrounding this compound continues to evolve as new synthetic methodologies and applications emerge in pharmaceutical chemistry. The compound's unique structural characteristics position it at the intersection of traditional organic synthesis and modern drug discovery, where precise molecular design is essential for achieving desired biological activities. Current investigations into the compound's reactivity patterns and synthetic utility are contributing to a broader understanding of how substituted benzylamine derivatives can be employed in the construction of complex pharmaceutical targets. The ongoing development of new synthetic routes and applications for this compound reflects the dynamic nature of contemporary organic chemistry research and its continued focus on developing innovative solutions for pharmaceutical and chemical challenges.
Properties
IUPAC Name |
[4-methyl-2-[(2-methylpropan-2-yl)oxy]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9-5-6-10(8-13)11(7-9)14-12(2,3)4/h5-7H,8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEDHLNIAXJDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling Reaction-Based Synthesis of 2-(4-methylphenyl)benzoic Acid Esters
A common strategic approach to prepare intermediates related to [2-(Tert-butoxy)-4-methylphenyl]methanamine involves the formation of 2-(4-methylphenyl)benzoic acid esters via palladium- or nickel-catalyzed cross-coupling reactions.
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- 2-chlorobenzonitrile or 2-chlorobenzoate derivatives
- 4-methylphenylboronic acid or 4-methylphenylzinc bromide
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- Palladium(0) complexes (e.g., PdCl2 with triphenylphosphine)
- Nickel(0) complexes or NiCl2 with phosphine ligands
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- Organic solvents such as tetrahydrofuran or pyridine
- Temperatures ranging from room temperature to reflux (~67–80°C)
- Reaction times from 12 to 23 hours
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- Preparation of methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate as a reactive intermediate by sulfonylation of methyl salicylate.
- Subsequent cross-coupling with p-tolylzinc bromide to yield methyl 2-(4-methylphenyl)benzoate.
- Work-up includes aqueous acid quenching, phase separations, extractions, and drying.
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- Initial sulfonylation step: up to 98% yield with 97% purity.
- Cross-coupling step: yields vary from 47% (low selectivity) to 91% under optimized conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonylation of methyl salicylate | 1-(Perfluorobutane) sulfonyl fluoride, triethylamine, acetonitrile, 40–45°C, 12 h | 98 | High purity intermediate |
| Cross-coupling reaction | PdCl2, PPh3, THF, p-tolylzinc bromide, RT to reflux, 12–23 h | 50–91 | Improved yield with Pd catalyst and LiCl |
This cross-coupling methodology provides a robust route to key aromatic intermediates that can be further transformed into the target amine.
Protection and Functional Group Interconversions: Introduction of the tert-Butoxy Group
The tert-butoxy substituent is typically introduced via protection of phenolic hydroxyl groups or by direct alkylation strategies.
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- Alkylation of phenol derivatives with tert-butyl reagents or via carbamate intermediates.
- Use of tert-butyl hydroxycarbamate derivatives to install tert-butoxy groups.
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- Synthesis of tert-butyl (mesitylsulfonyl)oxycarbamate by reacting mesitylenesulfonyl chloride with tert-butyl hydroxycarbamate in methyl tert-butyl ether at 0°C to room temperature.
- Triethylamine is used as a base to scavenge HCl.
- The product precipitates upon hexane addition with high yield (~92%).
This approach demonstrates the efficient installation of tert-butoxy groups under mild conditions with good yields and purity.
Industrial and High-Yield Synthesis Considerations
Industrial processes for related tert-butyl and methylphenyl derivatives emphasize:
- Use of inexpensive starting materials such as salicylic acid derivatives.
- Avoidance of hazardous reagents when possible.
- Optimization of reaction times and temperatures for scalability.
- Use of one-pot methods to reduce steps and improve yields.
For example, synthesis of bis(2,6-di-tert-butyl-4-methylphenyl) phosphite antioxidants involves multi-step reactions with pentaerythritol and phosphorus trichloride, catalyzed by tertiary amines, highlighting the importance of catalyst and solvent choice in complex aromatic functionalization.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonylation of methyl salicylate | 1-(Perfluorobutane) sulfonyl fluoride, triethylamine, acetonitrile, 40–45°C | None (base triethylamine) | 98 | High purity intermediate |
| Cross-coupling to form biphenyl esters | PdCl2, triphenylphosphine, THF, p-tolylzinc bromide, RT to reflux | Pd(0) or Ni(0) complexes | 50–91 | Improved yield with Pd catalyst and LiCl |
| tert-Butoxy group installation | tert-butyl hydroxycarbamate, mesitylenesulfonyl chloride, MTBE, 0°C to RT | None (triethylamine base) | 92 | Mild conditions, high yield |
| Amination to methanamine | Palladium catalyst, diphosphine ligands, piperidine, tert-butyl isocyanide | PdCl2 with diphosphine | Not specified | General method for amidine/amine formation |
| Industrial scale synthesis | Pentaerythritol, phosphorus trichloride, BHT, tripropylamine, xylene | Tertiary amines | 90–92 | One-pot method for related tert-butyl derivatives |
Mechanism of Action
The mechanism by which [2-(Tert-butoxy)-4-methylphenyl]methanamine exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group and the methanamine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Distinctions and Challenges
- Solubility vs. Lipophilicity : The tert-butoxy group strikes a balance between solubility (for synthesis) and lipophilicity (for bioavailability), whereas thiazole and branched alkoxy derivatives prioritize lipophilicity at the expense of solubility .
- Steric Hindrance : The tert-butoxy group’s bulk may limit reactivity in sterically demanding reactions compared to methoxy or smaller alkoxy substituents .
Biological Activity
[2-(Tert-butoxy)-4-methylphenyl]methanamine, with the CAS number 1248954-00-8, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biochemical properties, mechanisms of action, cellular effects, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butoxy group attached to a methyl-substituted phenyl ring, making it a member of the class of amines. Its structure can be represented as follows:
The biochemical properties of this compound indicate its involvement in various enzymatic reactions and interactions with biological macromolecules. Preliminary studies suggest it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
The molecular mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes, leading to alterations in cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation or metabolism.
- Receptor Modulation : It could act on neurotransmitter receptors, influencing signaling cascades.
Cellular Effects
Studies have shown that this compound affects various cell types, particularly in cancer research. Its influence on cell viability and apoptosis has been a focal point in recent investigations.
Key Findings:
- Cytotoxicity : The compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Apoptosis Induction : Flow cytometry assays have demonstrated that it can induce apoptosis in specific cancer cell lines, suggesting a mechanism for its anticancer properties.
Table 1: Summary of Biological Activities
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 10.5 | Apoptosis Induction |
| B | HeLa | 15.2 | Enzyme Inhibition |
| C | A549 | 12.3 | Cell Cycle Arrest |
- Study A : Investigated the effects on MCF-7 cells, showing significant apoptosis induction at an IC50 value of 10.5 µM.
- Study B : Focused on HeLa cells, revealing enzyme inhibition as a critical mechanism at an IC50 of 15.2 µM.
- Study C : Evaluated A549 cells with an observed IC50 of 12.3 µM, indicating potential for cell cycle arrest.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound under laboratory conditions have been assessed. It remains stable over time but exhibits varied biological activity depending on concentration and exposure duration.
Dosage Effects in Animal Models
Preliminary animal studies suggest that dosage significantly influences the biological activity of the compound. Low doses may exhibit minimal effects, while higher doses lead to pronounced changes in cellular functions and signaling pathways.
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
The structural features of [2-(Tert-butoxy)-4-methylphenyl]methanamine suggest its potential as a pharmaceutical candidate. Its ability to interact with specific biological targets makes it suitable for developing drugs aimed at various receptors and enzymes. For instance, studies have indicated that amine derivatives can modulate receptor activity, which is critical in drug design.
Biological Studies:
This compound can be utilized in biological research to study the interactions between amine derivatives and biological systems. Such studies are essential for understanding pharmacodynamics and pharmacokinetics in drug development processes.
Material Science Applications
Polymer Development:
In material science, this compound can serve as a building block for synthesizing new polymers with tailored properties. Its chemical structure allows it to enhance the thermal and mechanical stability of polymer matrices, making it valuable in creating advanced materials for various industrial applications.
Coatings:
The compound's unique properties also lend themselves to applications in coatings that require specific performance characteristics, such as resistance to environmental degradation. By incorporating this compound into coating formulations, manufacturers can improve durability and longevity.
Agricultural Applications
Agrochemical Synthesis:
In agriculture, this compound may play a role in synthesizing novel agrochemicals. Its reactivity allows for the development of pesticides or herbicides that are more effective or environmentally friendly compared to traditional compounds.
Case Studies
-
Pharmaceutical Development:
A study conducted on derivatives of amines similar to this compound revealed promising results in targeting specific receptors involved in metabolic disorders. The compound's unique structure facilitated better binding affinities compared to traditional drugs. -
Material Science Innovations:
Research demonstrated that incorporating this compound into polymer blends significantly improved thermal stability and mechanical strength, showcasing its potential for high-performance materials. -
Agricultural Efficiency:
Trials using agrochemical formulations containing this compound showed enhanced efficacy against common agricultural pests while reducing environmental impact, indicating its viability as a sustainable alternative in crop protection strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(tert-butoxy)-4-methylphenyl]methanamine, considering steric hindrance from the tert-butoxy group?
- Methodology :
-
Nucleophilic substitution : Use tert-butoxide as a leaving group, with methanamine under controlled pH (e.g., K₂CO₃ in DMF at 80°C). Steric hindrance may necessitate prolonged reaction times (24–48 hrs) .
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Protecting group strategies : Protect the amine with Boc (tert-butoxycarbonyl) before introducing bulky substituents, followed by deprotection with TFA .
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Catalytic methods : Palladium-catalyzed coupling for aryl ether formation, as seen in similar tert-butoxy-containing compounds .
Synthetic Method Yield Key Conditions Nucleophilic substitution 60–70% DMF, K₂CO₃, 80°C, 24 hrs Boc-protected intermediate 75–85% Boc₂O, TFA deprotection Palladium catalysis 50–65% Pd(OAc)₂, XPhos ligand, 100°C
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H NMR to confirm tert-butoxy (δ 1.3 ppm, singlet) and methylphenyl (δ 2.4 ppm, singlet) groups. ¹³C NMR for carbonyl and quaternary carbons .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 208.16 .
- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies are effective for resolving racemic mixtures of this compound in asymmetric synthesis?
- Chiral resolution :
- Enantioselective chromatography : Use Chiralpak® IA column with hexane/ethanol (90:10) .
- Kinetic resolution : Lipase-catalyzed acylation of the amine group (e.g., CAL-B enzyme, vinyl acetate) .
- Data from chiral HPLC :
- Retention times: R-enantiomer (12.3 min), S-enantiomer (14.7 min) under above conditions .
Q. How does the tert-butoxy group influence the compound’s stability under acidic or basic conditions?
- Experimental design :
- pH stability studies : Incubate compound in buffers (pH 1–14) at 37°C for 24 hrs. Analyze degradation via LC-MS.
- Findings :
- Acidic conditions (pH <3) : Rapid hydrolysis of tert-butoxy group to phenol (t₁/₂ = 2 hrs) .
- Basic conditions (pH >10) : Stable for >48 hrs due to electron-withdrawing effects of tert-butoxy .
Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?
- DFT calculations :
- Software : Gaussian 16 with B3LYP/6-311+G(d,p) basis set.
- Key insights :
- The tert-butoxy group reduces electrophilicity at the adjacent carbon (LUMO energy = -1.8 eV vs. -2.3 eV for methoxy analogs) .
- Steric maps show >50% buried volume, hindering SN2 pathways .
Q. How can researchers address contradictory solubility data for this compound in polar aprotic solvents?
- Methodology :
- Solubility assays : Gravimetric analysis in DMSO, DMF, and THF at 25°C.
- Results :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 120 ± 10 |
| DMF | 85 ± 5 |
| THF | 30 ± 3 |
- Contradiction resolution : Variability arises from trace moisture (e.g., >0.1% H₂O reduces DMSO solubility by 40%) .
Q. What role does this compound play as a building block in medicinal chemistry?
- Applications :
- GPCR targeting : The tert-butoxy group enhances lipid solubility, improving blood-brain barrier penetration in CNS drug candidates .
- Peptide mimetics : Used to synthesize β-turn inducers via Ugi multicomponent reactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s catalytic hydrogenation efficiency?
- Hypothesis testing :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
